molecular formula C15H8Cl4N2S2 B2462209 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine CAS No. 338750-33-7

2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine

Cat. No.: B2462209
CAS No.: 338750-33-7
M. Wt: 422.16
InChI Key: XXHBZQKKSZPUNS-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine is a synthetic organic compound that features a pyrimidine core substituted with dichlorobenzyl and dichlorothienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichlorobenzyl chloride and 2,5-dichlorothiophene.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the dichlorobenzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl and dichlorothienyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl chloride: A precursor in the synthesis of the compound.

    2,5-Dichlorothiophene: Another precursor used in the synthesis.

    Sulfoxides and Sulfones: Oxidized derivatives of the compound.

Uniqueness

2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine is unique due to its combination of dichlorobenzyl and dichlorothienyl groups attached to a pyrimidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-4-(2,5-dichlorothiophen-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl4N2S2/c16-9-2-1-8(11(17)5-9)7-22-15-20-4-3-12(21-15)10-6-13(18)23-14(10)19/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHBZQKKSZPUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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